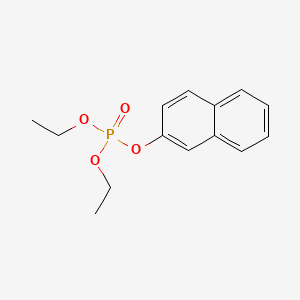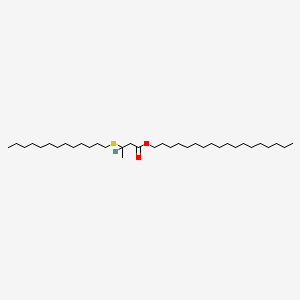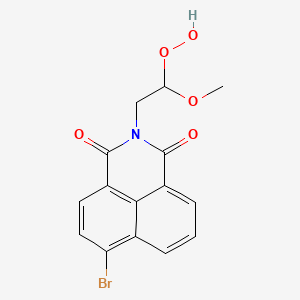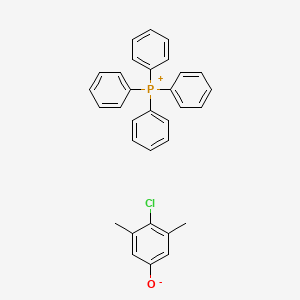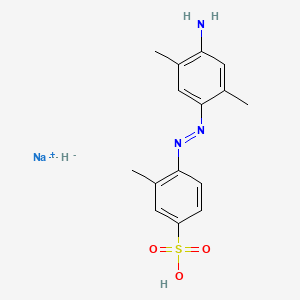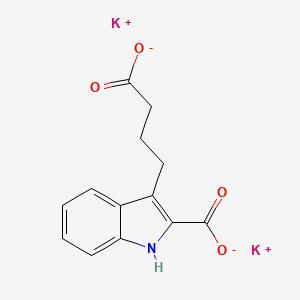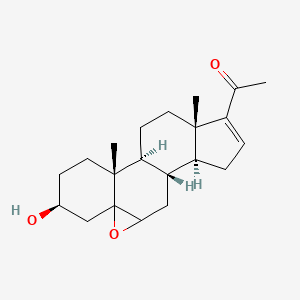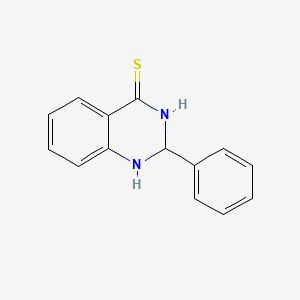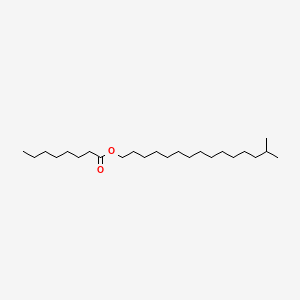
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,13-Diméthyl-3,6,9,12-tétraoxatétradécane est un composé organique de formule moléculaire C12H26O4. Il est caractérisé par la présence de plusieurs liaisons éther et de groupes méthyles, qui contribuent à ses propriétés chimiques uniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,13-Diméthyl-3,6,9,12-tétraoxatétradécane implique généralement la réaction de diols appropriés avec des agents méthylants dans des conditions contrôlées. Une méthode courante est la synthèse d'éther de Williamson, où un alcool réagit avec un halogénure d'alkyle en présence d'une base forte .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs à flux continu pour assurer une qualité et un rendement constants. Le procédé comprend souvent des étapes de purification telles que la distillation ou la recristallisation pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,13-Diméthyl-3,6,9,12-tétraoxatétradécane peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent utiliser des agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des liaisons éther.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base forte comme l'hydrure de sodium.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools .
Applications de recherche scientifique
Le 2,13-Diméthyl-3,6,9,12-tétraoxatétradécane a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme solvant et réactif en synthèse organique.
Biologie : Utilisé dans l'étude des membranes biologiques en raison de sa nature amphiphile.
Médecine : Investigé pour son utilisation potentielle dans les systèmes d'administration de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2,13-Diméthyl-3,6,9,12-tétraoxatétradécane implique son interaction avec des cibles moléculaires par le biais de ses liaisons éther et de ses groupes méthyles. Ces interactions peuvent affecter diverses voies biochimiques, en fonction de l'application spécifique .
Applications De Recherche Scientifique
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane involves its interaction with molecular targets through its ether linkages and methyl groups. These interactions can affect various biochemical pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Composés similaires
3,6,9,12-Tétraoxatétradécane : Manque les groupes méthyles présents dans le 2,13-Diméthyl-3,6,9,12-tétraoxatétradécane.
1,14-Diamino-3,6,9,12-tétraoxatétradécane : Contient des groupes amino au lieu de groupes méthyles.
Unicité
La présence de groupes méthyles dans le 2,13-Diméthyl-3,6,9,12-tétraoxatétradécane le rend plus hydrophobe que ses analogues, ce qui peut influencer sa solubilité et sa réactivité .
Propriétés
Numéro CAS |
84696-64-0 |
|---|---|
Formule moléculaire |
C12H26O4 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]propane |
InChI |
InChI=1S/C12H26O4/c1-11(2)15-9-7-13-5-6-14-8-10-16-12(3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
AHTTUKMNYVZLFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOCCOCCOC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


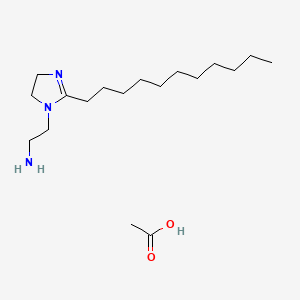

![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
